
1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H13Cl2NO2S and its molecular weight is 366.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymorphism and Crystal Structure : A study explored the reaction between 1-phenylpyrazolidine-3,5-dione and 4-chlorobenzaldehyde, resulting in a product with two polymorphs, demonstrating concomitant polymorphism and configurational disorder in the crystal structure. This suggests potential applications in crystallography and material sciences (Mohamed et al., 2016).
Antimicrobial Activity : Research on novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, revealed promising in vitro antifungal activities against several test fungi. This indicates potential use in developing antifungal agents (Cvetković et al., 2019).
Sulfur-Transfer Agents : A study on the preparation of sulfur-transfer agents including derivatives of isoindole-1,3-(2H)-dione highlights their utility in chemical syntheses (Klose et al., 1997).
Tautomeric and Acid-Base Properties : An investigation into the tautomeric and acid-base properties of azoderivatives of butane-1,3-dione, closely related to pyrrolidine diones, provided insights relevant for pharmaceutical chemistry and molecular modeling (Mahmudov et al., 2011).
Functionalization of Cyclopentenediones : Research into the functionalization of cyclopentenediones, including derivatives with a structure similar to pyrrolidine-2,5-dione, has implications for organic synthesis and drug development (Egorov et al., 2019).
Antibacterial Properties : A study on substituted sulphonamidobenzeneazo 1:3-diketones, which have a structural resemblance to pyrrolidine diones, found some compounds to be highly active against specific bacteria, suggesting potential antibacterial applications (Mutreja et al., 1980).
Antifungal and Antimicrobial Activity : Another study explored the structure-activity relationships of l-phenylpyrrolidine-2,5-dione derivatives and found that certain derivatives exhibit significant antifungal and antimicrobial activities (Fujinami et al., 1971).
Molecular Structure Analysis : The molecular structure of 1-methylpyrrolidine-2,5-dione was analyzed, providing insights into intermolecular interactions and structural chemistry (Tenon et al., 2000).
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2S/c1-10-2-4-14(5-3-10)23-15-9-16(21)20(17(15)22)13-7-11(18)6-12(19)8-13/h2-8,15H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSCLTBGDRNNOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)
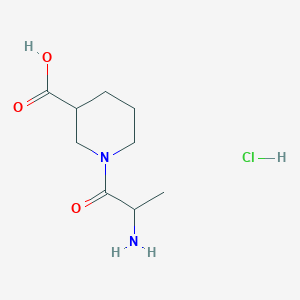
![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)
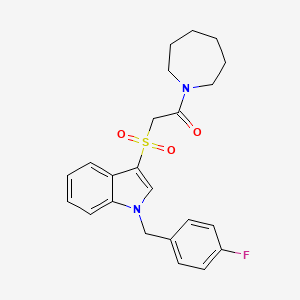
![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)
![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)
![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2357901.png)

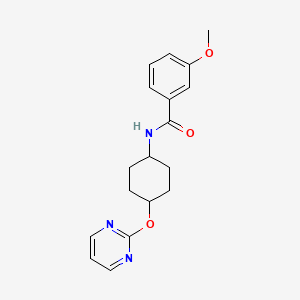
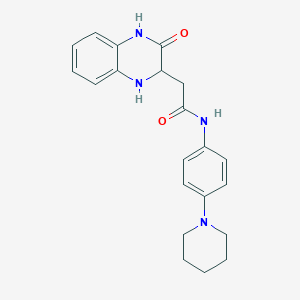
![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)
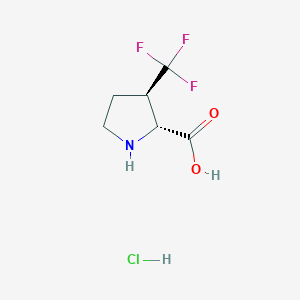

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)
